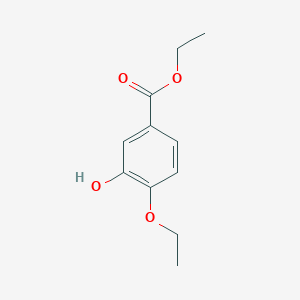

Ethyl 4-ethoxy-3-hydroxybenzoate

Description

Ethyl 4-ethoxy-3-hydroxybenzoate (CAS No. 382150-30-3) is an aromatic ester featuring a benzoate backbone substituted with ethoxy (–OCH₂CH₃) and hydroxyl (–OH) groups at the 4- and 3-positions, respectively. This compound is structurally significant due to its dual functionalization, which confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capability. It serves as a synthetic intermediate in pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity is influenced by the electron-donating ethoxy group and the acidic hydroxyl group, enabling participation in esterification, etherification, and coordination chemistry .

Properties

IUPAC Name |

ethyl 4-ethoxy-3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSNTBDVMPRWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethoxy-3-hydroxybenzoate typically involves the esterification of 4-ethoxy-3-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-ethoxy-3-hydroxybenzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-3-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: 4-ethoxy-3-hydroxybenzaldehyde.

Reduction: Ethyl 4-ethoxy-3-hydroxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-ethoxy-3-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential use as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-ethoxy-3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Positional Isomers

Ethyl 4-ethoxy-3-hydroxybenzoate differs from its positional isomer, ethyl 3-ethoxy-4-hydroxybenzoate (CAS 174674-93-2), in the arrangement of substituents. For instance, the 3-ethoxy-4-hydroxy isomer may exhibit stronger acidity (due to the hydroxyl group at the para position relative to the ester) compared to the 4-ethoxy-3-hydroxy variant. Such differences impact solubility and reactivity in synthetic pathways .

Functional Group Variations

Ethyl 3,4-dihydroxybenzoate (CAS 3943-89-3)

This compound lacks the ethoxy group but features two hydroxyl groups at the 3- and 4-positions. The additional hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water or ethanol. However, it reduces stability under oxidative conditions compared to the ethoxy-containing analogue. Ethyl 3,4-dihydroxybenzoate is widely used in antioxidant research due to its phenolic structure .

Ethyl 4-nitrobenzoate Derivatives

Nitro-substituted derivatives (e.g., ethyl 4-nitrobenzoate, listed in ) replace the hydroxyl or ethoxy group with a nitro (–NO₂) group. The nitro group’s strong electron-withdrawing nature decreases electron density on the aromatic ring, making the ester more resistant to nucleophilic attack but enhancing electrophilic substitution reactivity. Such compounds are often intermediates in explosives or dyes, contrasting with the hydroxyl/ethoxy-substituted benzoates used in milder synthetic applications .

Substituent Complexity and Solubility

Ethyl 4-(benzyloxy)-3-hydroxybenzoate (CAS 177429-27-5)

The benzyloxy group introduces a bulky aromatic substituent, significantly increasing lipophilicity. This enhances solubility in organic solvents like dichloromethane but reduces water solubility. Such derivatives are valuable in prodrug design, where controlled release via enzymatic cleavage of the benzyl group is desired .

Ethoxylated Ethyl-4-aminobenzoate (CAS Not Provided)

This compound (C₅₉H₁₁₁NO₂₇) incorporates an amino group and a long ethoxylated chain. The ethoxylation drastically increases molecular weight (1266.6 g/mol) and water solubility, making it suitable for cosmetic formulations. In contrast, ethyl 4-ethoxy-3-hydroxybenzoate’s smaller size and lack of amino groups limit its use in hydrophilic systems .

Table 1: Key Properties of Selected Benzoate Derivatives

| Compound Name | CAS No. | Substituents | Molecular Formula | Solubility Profile | Key Applications |

|---|---|---|---|---|---|

| Ethyl 4-ethoxy-3-hydroxybenzoate | 382150-30-3 | 4-ethoxy, 3-hydroxy | C₁₀H₁₂O₄ | Moderate in ethanol, DCM | Pharmaceuticals, polymers |

| Ethyl 3-ethoxy-4-hydroxybenzoate | 174674-93-2 | 3-ethoxy, 4-hydroxy | C₁₀H₁₂O₄ | High in polar solvents | Antioxidant research |

| Ethyl 3,4-dihydroxybenzoate | 3943-89-3 | 3-hydroxy, 4-hydroxy | C₉H₁₀O₄ | High in water, ethanol | Antioxidants, chelators |

| Ethyl 4-nitrobenzoate | 610-40-2 | 4-nitro | C₉H₉NO₄ | Low in water, high in DCM | Explosives, dyes |

| Ethyl 4-(benzyloxy)-3-hydroxybenzoate | 177429-27-5 | 4-benzyloxy, 3-hydroxy | C₁₆H₁₆O₄ | High in organic solvents | Prodrugs, specialty chems |

Biological Activity

Ethyl 4-ethoxy-3-hydroxybenzoate, also known as ethyl vanillate, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-ethoxy-3-hydroxybenzoate has the molecular formula and features a benzoate structure with ethoxy and hydroxyl substituents. The presence of these functional groups contributes to its unique chemical properties, influencing both its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of ethyl 4-ethoxy-3-hydroxybenzoate can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Properties : Ethyl 4-ethoxy-3-hydroxybenzoate has been shown to possess antimicrobial activity against a range of bacteria and fungi. Its efficacy varies depending on the concentration and the type of microorganism.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially reducing chronic inflammation linked to various health conditions.

Antimicrobial Activity

A study demonstrated the antimicrobial effects of ethyl 4-ethoxy-3-hydroxybenzoate against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using the agar diffusion method, revealing that it was effective against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

Antioxidant Activity

In vitro studies have shown that ethyl 4-ethoxy-3-hydroxybenzoate effectively scavenges free radicals, demonstrating a dose-dependent increase in antioxidant capacity. The compound's ability to inhibit lipid peroxidation was assessed using the thiobarbituric acid reactive substances (TBARS) assay, with results indicating significant protective effects at concentrations as low as 50 µg/mL.

Case Studies

- Cellular Signaling Pathways : A study explored the effects of ethyl 4-ethoxy-3-hydroxybenzoate on osteogenic differentiation in mesenchymal stem cells. The findings suggested that it activates the Wnt/β-catenin signaling pathway, promoting cell growth and differentiation into osteoblasts.

- Chronic Inflammation : Another investigation focused on the anti-inflammatory effects of this compound in a rat model of arthritis. Ethyl 4-ethoxy-3-hydroxybenzoate administration resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.